4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide

Catalog No.
S3025596
CAS No.
2101197-58-2
M.F
C7H10F2N4O
M. Wt
204.181
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole...

CAS Number

2101197-58-2

Product Name

4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide

IUPAC Name

4-amino-1-(2,2-difluoroethyl)-N-methylpyrazole-3-carboxamide

Molecular Formula

C7H10F2N4O

Molecular Weight

204.181

InChI

InChI=1S/C7H10F2N4O/c1-11-7(14)6-4(10)2-13(12-6)3-5(8)9/h2,5H,3,10H2,1H3,(H,11,14)

InChI Key

GJXBILGFTJTXCZ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=NN(C=C1N)CC(F)F

Solubility

not available

4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the pyrazole family. This compound features a unique structure characterized by a pyrazole ring which is substituted with an amino group, a difluoroethyl group, and a methyl group. The presence of these functional groups contributes to its distinctive chemical properties and potential biological activities. The compound has a molecular formula of C8_{8}H10_{10}F2_{2}N4_{4}O and a molecular weight of approximately 204.18 g/mol .

Typical for pyrazole derivatives:

  • Oxidation: The amino group can be oxidized to form nitro derivatives.
  • Reduction: The carboxamide can be reduced to the corresponding amine or alcohol.
  • Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of other substituents.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction .

4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide exhibits potential biological activities, particularly in medicinal chemistry. It has been studied for its anti-inflammatory and anticancer properties. The mechanism of action involves the modulation of specific molecular targets, including enzymes and receptors associated with inflammatory pathways. The difluoroethyl group enhances binding affinity, making it a promising candidate for drug development.

The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide typically involves several steps:

  • Formation of the Pyrazole Ring: Cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
  • Introduction of the Difluoroethyl Group: Nucleophilic substitution using difluoroethyl halides.
  • Amination and Methylation: Introduction of the amino group followed by methylation using agents like methyl iodide.
  • Phenyl Group Introduction: Electrophilic aromatic substitution to introduce additional substituents if necessary.

The compound has diverse applications in various fields:

  • Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
  • Material Science: Explored for use in synthesizing advanced materials such as polymers and nanomaterials.
  • Biological Research: Used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
  • Industrial

Interaction studies have shown that 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide can bind effectively to various enzymes and receptors, modulating their activity. These interactions are crucial for understanding its anti-inflammatory effects and other biological activities. The difluoroethyl moiety plays a significant role in enhancing binding specificity and affinity towards target molecules.

Several compounds share structural similarities with 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide. Here are some notable examples:

Compound NameStructureUnique Features
4-Amino-1-methyl-1H-pyrazole-3-carboxamideStructureLacks the difluoroethyl group; simpler structure
Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylateStructureContains a methyl ester instead of an amide; different solubility properties
4-Amino-3-cyanopyrazoleStructureContains a cyano group; different reactivity profile

These compounds highlight the uniqueness of 4-Amino-1-(2,2-difluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide due to its specific functional groups that contribute to its distinct biological activity and chemical reactivity .

XLogP3

0.5

Dates

Modify: 2023-07-24

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